

GR231118: A Comprehensive Technical Guide to its Neuropeptide Y Receptor Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and pharmacological profile of **GR231118**, a potent ligand for Neuropeptide Y (NPY) receptors. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates relevant biological pathways to support further research and development.

Core Findings: GR231118 Binding Profile

GR231118 is a peptide analogue of the C-terminus of Neuropeptide Y.[1] It is characterized as a high-affinity ligand with a distinct selectivity profile across the NPY receptor subtypes. Notably, it acts as a potent antagonist at the NPY Y1 receptor and a potent agonist at the NPY Y4 receptor.[1] Its affinity for Y2 and Y5 receptors is considerably weaker.[1]

Quantitative Binding Affinity Data

The binding affinity of **GR231118** for various NPY receptor subtypes has been determined through radioligand binding assays and functional assays. The data, collected from studies on human, rat, and mouse receptors, are summarized in the table below.



Receptor Subtype	Species	Assay Type	Radioliga nd	Paramete r	Value	Referenc e
Y1	Human	Binding	[¹²⁵ I]-PYY	pKi	10.2	[1]
Human	Functional	cAMP	pA2	10.5	[1]	_
Rat	Binding	[¹²⁵ I]-PYY	pKi	10.4	[1]	
Rat	Functional	cAMP	pA2	10.0	[1]	
Rat	Binding	[¹²⁵ l]- GR231118	Kd	0.09 ± 0.01 nM	[2]	
Y2	Human	Binding	[¹²⁵ I]-PYY	pKi	< 7	[1]
Rat	Binding	[¹²⁵ I]-PYY	pKi	< 7	[1]	
Y4	Human	Binding	[¹²⁵ I]-hPP	pKi	9.6	[1]
Human	Functional	cAMP	pEC50	8.6	[1]	_
Rat	Binding	[¹²⁵ l]- GR231118	Kd	0.24 ± 0.03 nM	[2]	_
Y5	Human	Binding	[¹²⁵ I]-PYY	pKi	< 7	[1]
Rat	Binding	[¹²⁵ I]-PYY	pKi	< 7	[1]	
Y6	Mouse	Binding	[¹²⁵ I]-PYY	pKi	8.8	[1]

- pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.
- pA2: The negative logarithm of the molar concentration of an antagonist that produces a twofold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency.
- pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. It is a measure of agonist potency.



• Kd: The equilibrium dissociation constant, representing the concentration of a ligand at which half of the receptors are occupied. A lower Kd value indicates higher binding affinity.

Experimental Protocols

The characterization of **GR231118**'s binding affinity relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, **GR231118**) and its receptor. These assays typically involve the use of a radiolabeled form of **GR231118**, such as [1251]-**GR231118**, or the displacement of another radiolabeled ligand.

General Protocol for Competitive Binding Assay:

- Membrane Preparation: Membranes are prepared from cells or tissues expressing the NPY receptor subtype of interest. This is often achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
- Incubation: A constant concentration of a radiolabeled ligand (e.g., [125]-PYY or [125]-GR231118) is incubated with the prepared membranes.
- Competition: Increasing concentrations of the unlabeled competitor ligand (**GR231118**) are added to the incubation mixture.
- Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand. This
 is commonly achieved through rapid filtration over glass fiber filters, which trap the
 membranes and the bound radioligand.
- Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.



 Data Analysis: The data are analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Inhibition)

NPY receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Functional assays measuring cAMP levels are therefore used to determine the agonist or antagonist activity of compounds like **GR231118**.

General Protocol for cAMP Inhibition Assay:

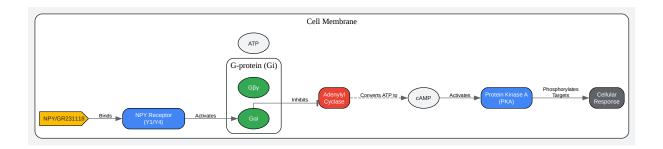
- Cell Culture: Cells stably expressing the NPY receptor subtype of interest are cultured.
- Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. They are then stimulated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cAMP levels.
- · Ligand Addition:
 - For Agonist Testing: Increasing concentrations of the test compound (e.g., GR231118 for Y4 receptor) are added to determine its ability to inhibit the forskolin-stimulated cAMP production.
 - For Antagonist Testing: A fixed concentration of an NPY receptor agonist is added in the presence of increasing concentrations of the test compound (e.g., GR231118 for Y1 receptor) to assess its ability to block the agonist-induced inhibition of cAMP.
- Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP levels.
- Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.



• Data Analysis: The data are used to generate dose-response curves and calculate parameters such as EC50 for agonists or pA2 for antagonists.

Visualizations

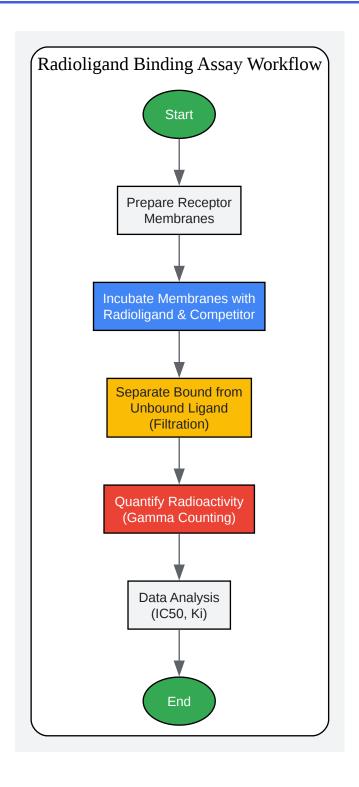
To further elucidate the concepts discussed, the following diagrams illustrate the NPY receptor signaling pathway and a typical experimental workflow.



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Caption: NPY Receptor Gi Signaling Pathway.





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Caption: Radioligand Binding Assay Workflow.



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